Cas no 836-30-6 ((4-Nitrophenyl)phenylamine)

(4-Nitrophenyl)phenylamine structure
(4-Nitrophenyl)phenylamine structure
(4-Nitrophenyl)phenylamine
836-30-6
C12H10N2O2
214.220002651215
MFCD00007301
40046
24846611

(4-Nitrophenyl)phenylamine Properties

Names and Identifiers

    • 4-Nitro-N-phenylaniline
    • 4-Nitrodiphenylamine
    • (4-Nitrophenyl)pheny
    • (4-Nitrophenyl)phenylamine
    • P-nitrodiphenylamine
    • 4-Nitro-N-phenylbenzenamine (ACI)
    • Diphenylamine, 4-nitro- (8CI)
    • N-(4-Nitrophenyl)aniline
    • N-(4-Nitrophenyl)benzenamine
    • N-(p-Nitrophenyl)aniline
    • N-Phenyl-4-nitroaniline
    • N-Phenyl-4-nitrobenzenamine
    • N-Phenyl-p-nitroaniline
    • NSC 33836
    • Phenyl(4-nitrophenyl)amine
    • 4-NITRO DIPHENYLAMINE
    • NS00008032
    • A840617
    • HSDB 5763
    • EINECS 212-646-2
    • NSC-33836
    • BRN 2051910
    • NCGC00164030-01
    • 4-Ndpa
    • 4-Nitro-diphenylamine
    • BCP32012
    • AKOS015960695
    • (4-nitrophenyl)-phenyl-amine
    • (4-nitro-phenyl)-phenyl-amine
    • 4-NITRODIPHENYLAMINE [HSDB]
    • 4-Nitrodifenylamin [Czech]
    • SR-01000421153
    • SR-01000421153-1
    • Diphenylamine, 4-nitro-
    • p-Nitrophenylphenylamine
    • CHEMBL1323785
    • NCGC00259849-01
    • 4-12-00-01619 (Beilstein Handbook Reference)
    • HMS2605G24
    • MFCD00007301
    • W-104137
    • N-(4-Nitrophenyl)-N-phenylamine #
    • 4-nitro-N-phenyl-aniline
    • Oprea1_074824
    • BDBM93782
    • 4-Nitro-N-phenylaniline;p-Nitrodiphenylamine;Benzenamine, 4-nitro-N-phenyl-
    • NCGC00257118-01
    • Benzenamine, 4-nitro-N-phenyl-
    • MLS000584664
    • N'-Trityl-L-histidine
    • NCGC00164030-02
    • DTXSID8027323
    • PHENYL(4-NITROPHENYL)AMINE
    • AC-12155
    • cid_13271
    • NSC33836
    • FT-0619232
    • CCRIS 5174
    • 5ZOC179N5D
    • AI3-02915
    • Tox21_202300
    • AKOS000286122
    • SCHEMBL224794
    • N-(4-Nitrophenyl)-N-phenylamine
    • 4-NITRODIPHENYLAMINE
    • 4-Nitrodifenylamin
    • Tox21_303333
    • InChI=1/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13
    • 4-Nitrodiphenylamine, 99%
    • 836-30-6
    • BS-23271
    • (4-nitrophenyl)phenylamine
    • Amine, diphenyl, 4-nitro-
    • UNII-5ZOC179N5D
    • CAS-836-30-6
    • SMR000203627
    • Q230012
    • N-phenyl-N-(4-nitrophenyl)amine
    • DTXCID107323
    • WLN: WNR DMR
    • 4Nitrodifenylamin
    • A12872
    • pNitrodiphenylamine
    • Benzenamine, 4nitroNphenyl
    • 4-NITRO-N-PHENYLBENZENAMINE
    • N(4Nitrophenyl)benzenamine
    • 4NitroNphenylaniline
    • 4-NITRODIFENYLAMIN (CZECH)
    • pNitrophenylphenylamine
    • XH1433
    • 4-NITRO DI PHENYL AMINE
    • STK182596
    • Diphenylamine, 4nitro
    • Aniline, 4-nitro-N-phenyl-
    • 4NDPA
    • Amine, diphenyl, 4nitro
    • aniline, N-(4-nitro)phenyl-
    • DB-056727
    • p-Nitrodiphenylamine
    • +Expand
    • MFCD00007301
    • XXYMSQQCBUKFHE-UHFFFAOYSA-N
    • 1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
    • [O-][N+](C1C=CC(NC2C=CC=CC=2)=CC=1)=O
    • 2051910

Computed Properties

  • 214.07400
  • 1
  • 1
  • 3
  • 214.074
  • 16
  • 226
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 57.8A^2

Experimental Properties

  • 3.93460
  • 57.85000
  • 1.6660 (estimate)
  • Insoluble
  • 211 ºC (30 mmHg)
  • 132-135 °C (lit.)
  • 0.0±0.9 mmHg at 25°C
  • 190°C
  • Not determined
  • Not determined
  • 1.2042 (rough estimate)

(4-Nitrophenyl)phenylamine Security Information

  • GHS07 GHS07
  • JJ9600000
  • 3
  • 9
  • S26-S37/39
  • III
  • R36/37/38
  • Xi Xi
  • 3077
  • H315-H319-H335
  • P261-P305 + P351 + P338
  • Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • III
  • 36/37/38
  • Warning
  • Yes
  • 9

(4-Nitrophenyl)phenylamine Customs Data

  • 2921440000
  • China Customs Code:

    2921440000

    Overview:

    2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

(4-Nitrophenyl)phenylamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003MC3-250mg
4-Nitro-N-phenylaniline
836-30-6 98%
250mg
$11.00 2024-04-21
A2B Chem LLC
AB68115-1g
4-Nitrodiphenylamine
836-30-6 98%
1g
$21.00
abcr
AB177305-1 g
4-Nitrodiphenylamine, 96%; .
836-30-6 96%
1 g
€84.10 2023-07-20
Alichem
A019117322-5g
4-Nitro-N-phenylaniline
836-30-6 95%
5g
$151.41 2023-08-31
Chemenu
CM191839-1g
4-Nitrodiphenylamine
836-30-6 95%
1g
$58 2022-06-10
eNovation Chemicals LLC
D769356-5g
4-Nitro-N-phenylaniline
836-30-6 98%
5g
$305 2022-05-25
TRC
N504460-250mg
(4-Nitrophenyl)phenylamine
836-30-6
250mg
$ 68.00 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00728-1g
4-Nitrodiphenylamine, 98+%
836-30-6 98+%
1g
¥666.00 2023-02-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N133610-100g
4-Nitrodiphenylamine
836-30-6 98%
100g
¥11,199.00
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044485-5g
4-Nitro-N-phenylaniline
836-30-6 95%
5g
¥1101.00 2024-07-28

(4-Nitrophenyl)phenylamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Chloro[dicyclohexyl[2,2′′,4,4′′,6,6′′-hexakis(1-methylethyl)[1,1′:3′,1′′-terphen… Solvents: tert-Butanol ,  Dodecane ;  6 h, 100 °C
Reference
A terphenyl phosphine as a highly efficient ligand for palladium-catalysed amination of aryl halides with 1° anilines
Zhou, Fabin; et al, Journal of Catalysis, 2021, 402, 238-243

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-4,5-bis(dimethylamino)-1,3-dihyd… Solvents: 1,2-Dimethoxyethane ;  1 min, rt; 24 h, 80 °C
Reference
Efficient and versatile Buchwald-Hartwig amination of (hetero)aryl chlorides using the bis-dimethylamino Pd-PEPPSI-IPr complex precatalyst in the presence of carbonate base
Zhang, Yin; et al, European Journal of Organic Chemistry, 2015, 2015(9), 2042-2050

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
High pressure organic chemistry. XII. A convenient synthesis of aromatic amines from activated aromatic fluorides
Kotsuki, Hiyoshizo; et al, Synthesis, 1990, (12), 1147-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  3 d, 1.5 GPa, 30 °C
Reference
High-pressure synthesis of oligoanilines
Brown, Christopher L.; et al, Synthesis, 2003, (16), 2511-2517

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
Reference
Synthesis, crystal structures of a series of novel 2,2':6',2''-terpyridine derivatives: The influences of substituents on their photophysical properties and intracellular acid organelle targeting
Liu, Jie; et al, Dyes and Pigments, 2016, 128, 149-157

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, reflux
Reference
Magnetically recyclable magnetite-palladium (Nanocat-Fe-Pd) nanocatalyst for the Buchwald-Hartwig reaction
Sa, Sofia; et al, Green Chemistry, 2014, 16(7), 3494-3500

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Cobalt oxide (CoO) ,  Nickel monoxide ,  Copper oxide (CuO) Solvents: Dimethylformamide ;  19 min, 130 °C
Reference
Design, preparation and characterization of aerogel NiO-CuO-CoO/SiO2 nanocomposite as a reusable catalyst for C-N cross-coupling reaction
Ghasemi, Amir Hossein; et al, New Journal of Chemistry, 2020, 44(13), 5056-5063

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Tetrahydrofuran ;  60 min, 65 °C
Reference
Magnetic MCR-Functionalized Graphene Oxide Complexed with Copper Nano-Particles: An Efficient and Recyclable Nanocatalyst for Ullmann C-N Coupling Reaction
Bagheri, Hashem; et al, Polycyclic Aromatic Compounds, 2023, 43(8), 7580-7596

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Copper, di-μ-chlorobis[2-[1-[[2-(hydroxy-κO)ethyl]imino-κN]ethyl]phenolato-κO]di… Solvents: Dimethyl sulfoxide ;  10 h, 80 °C
Reference
Homo and hetero-bridged dinuclear copper(II) complex: Synthesis, X-ray structure and catalytic N-arylation
Maity, Tanmoy; et al, Polyhedron, 2019, 173,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1H-Imidazolium, 1,3-bis[3-(triethoxysilyl)propyl]-, chloride (1:1) (Silica supported functionalized ionic liquid derivative with CuCl3) Solvents: Acetonitrile ;  2 h, reflux
Reference
Silica Supported Ionic Liquid CuCl3-IL-SiO2: A Novel and Highly Efficient Catalyst for Ullmann C-N and C-O Cross-coupling Reactions Under Mild Conditions
Yao, Nan; et al, Current Organic Chemistry, 2017, 21(4), 368-377

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Copper Solvents: Dichloromethane
Reference
Metallic copper catalysis of N-arylation of amines by triarylbismuth diacylates
Barton, Derek H. R.; et al, Tetrahedron Letters, 1986, 27(31), 3615-18

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: [2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]-N,N-dimethylbenzenamine]chlor… Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Silver hexafluoroantimonate ;  12 - 16 h, 80 °C
Reference
Ligand-Enabled Gold-Catalyzed C(sp2)-N Cross-Coupling Reactions of Aryl Iodides with Amines
Akram, Manjur O.; et al, Organic Letters, 2019, 21(19), 8101-8105

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Cobalt chloride (CoCl2) (complexes with Ethephon, AMCA-MIL53(Al), amino guanidine nitrate, supp…) ;  5.5 h, 90 °C
Reference
CoII immobilized on an aminated magnetic metal-organic framework catalyzed C-N and C-S bond forming reactions: a journey for the mild and efficient synthesis of arylamines and arylsulfides
Mohammadinezhad, Arezou; et al, New Journal of Chemistry, 2019, 43(39), 15525-15538

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: 4-(Aminomethyl)benzoic acid (reaction product with Copper, isatin and functionalized Fe3O4) Solvents: Dimethyl sulfoxide ;  2 h, 130 °C
Reference
Preparation and characterization of isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the Ullmann coupling reaction
Khodaei, Mohammad Mehdi ; et al, Research on Chemical Intermediates, 2019, 45(5), 2727-2747

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 2000229-99-0 Solvents: Ethanol ;  5 h, 25 °C
Reference
Copper complexes of 1,4-diazabutadiene ligands: Tuning of metal oxidation state and, application in catalytic C-C and C-N bond formation
Mukherjee, Aparajita; et al, Inorganica Chimica Acta, 2020, 500,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Benzoic acid ,  Potassium carbonate Catalysts: Cupric acetate Solvents: Ethyl acetate ;  rt; 80 °C
Reference
All-purpose copper catalyst for coupling of ammonium salts and 1° and 2° amines with boronic acid
Wang, Xi; et al, Bulletin of the Korean Chemical Society, 2012, 33(5), 1785-1787

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Water
Reference
Properties of the sulfonyl groups. V. General synthesis of p-nitrophenylarylamines (through p-nitrophenylsulfonylguanidines)
Backer, H. J.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1949, 68, 595-603

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe3O4) ,  Thiocarbohydrazide ,  Nickel Solvents: Ethanol ;  6 h, 95 °C
Reference
A novel Fe3O4@TCH@Ni(II) nanoparticle: An efficient magnetically retrievable nanocatalyst for C-C and C-heteroatom bond formation reaction
Karkon, Elahe Gholamiyan ; et al, Applied Organometallic Chemistry, 2022, 36(11),

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 2457156-97-5 (carbon nanotube functionalized) Solvents: Polyethylene glycol ;  11 h, 95 °C
Reference
Diaza crown-type macromocycle (kryptofix 22) functionalised carbon nanotube for efficient Ni2+ loading; A unique catalyst for cross-coupling reactions
Aalinejad, Michael; et al, Molecular Catalysis, 2020, 494,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Diurea ,  3-(Trimethoxysilyl)propyl chloride ,  Palladium diacetate (supported on biurea-functionalized nanostructured MCM-41) Solvents: Polyethylene glycol ;  9 h, 90 °C
Reference
Synthesis and characterization of MCM-41-Biurea-Pd as a heterogeneous nanocatalyst and using its catalytic efficacy in C-C, C-N and C-O coupling reactions
Batmani, Hana; et al, Applied Organometallic Chemistry, 2018, 32(8),

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, reflux
Reference
A convenient preparation of N-alkyl- and N-arylamines by Smiles rearrangement - Synthesis of analogues of diclofenac
Wadia, M. S.; et al, Synthetic Communications, 2003, 33(15), 2725-2736

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: 4-(Aminomethyl)benzoic acid (reaction product with Copper, isatin and functionalized Fe3O4) Solvents: Dimethyl sulfoxide ;  2 h, 130 °C
Reference
Preparation and characterization of isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the Ullmann coupling reaction
Khodaei, Mohammad Mehdi ; et al, Research on Chemical Intermediates, 2019, 45(5), 2727-2747

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Copper(1+), tetrakis(N,N-dimethyl-4-pyridinamine-κN1)iodo-, iodide (1:1), (SP-5-… Solvents: Methanol ;  10 min, rt
Reference
A quick Chan-Lam C-N and C-S cross coupling at room temperature in the presence of square pyramidal [Cu(DMAP)4I]I as a catalyst
Roy, Subhasish; et al, Chemical Communications (Cambridge, 2016, 52(6), 1170-1173

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Triethylamine ,  Cupric acetate
Reference
Promotion of reaction of N-H bonds with triarylbismuth and cupric acetate
Chan, Dominic M. T., Tetrahedron Letters, 1996, 37(50), 9013-9016

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Cupric acetate Solvents: Tetrahydrofuran ;  12 h, 80 °C
Reference
A facile and practical copper diacetate mediated, ligand free C-N cross coupling of trivalent organobismuth compounds with amines and N-heteroarenes
Jadhav, B. D.; et al, RSC Advances, 2016, 6(18), 14531-14537

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Cupric acetate Solvents: Dichloromethane
Reference
Copper salt catalysis of N-phenylation of amines by trivalent organobismuth compounds
Barton, Derek H. R.; et al, Tetrahedron Letters, 1987, 28(8), 887-90

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
Reference
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium hydroxide Solvents: Dimethyl sulfoxide
Reference
Preparation of nitroarylamines
, European Patent Organization, , ,

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  12 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Practical Synthesis of Aromatic Dithiocarbamates
Padungros, Panuwat; et al, Synthetic Communications, 2014, 44(16), 2336-2343

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Copper bromide (CuBr) ,  Bis(tri-tert-butylphosphine)palladium Solvents: Acetonitrile ;  16 h, 60 °C
Reference
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts
Tian, Ze-Yu; et al, Chemical Communications (Cambridge, 2019, 55(79), 11936-11939

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Triethyl phosphite Solvents: Toluene ;  45 min, rt
Reference
Synthesis of Di(hetero)arylamines from Nitrosoarenes and Boronic Acids: A General, Mild, and Transition-Metal-Free Coupling
Roscales, Silvia; et al, Organic Letters, 2018, 20(6), 1667-1671

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  4 h, 110 °C
Reference
Regiospecific N-Arylation of Aliphatic Amines under Mild and Metal-Free Reaction Conditions
Purkait, Nibadita; et al, Angewandte Chemie, 2018, 57(35), 11427-11431

(4-Nitrophenyl)phenylamine Raw materials

(4-Nitrophenyl)phenylamine Preparation Products

(4-Nitrophenyl)phenylamine Suppliers

ZHENG ZHOU A ER FA HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:836-30-6)
LIU JING LI
15324716602
2853979810@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:836-30-6)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:836-30-6)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:836-30-6)
TANG SI LEI
15026964105
2881489226@qq.com

(4-Nitrophenyl)phenylamine Related Literature

Related Categories

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.chem960.com/company/190540/